molecular formula C15H26O B15051622 Juniper camphor CAS No. 53840-55-4

Juniper camphor

Cat. No.: B15051622
CAS No.: 53840-55-4
M. Wt: 222.37 g/mol
InChI Key: STRABSCAWZINIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Juniper camphor can be synthesized through the isolation from camphor blue oil, which involves distillation and fractionation techniques . The high-boiling fraction of camphor blue oil is subjected to further purification processes to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of essential oils from Juniperus species, followed by distillation and fractionation to isolate the desired compound . The process may include the use of solvents and other chemical reagents to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Juniper camphor undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or hydrocarbons.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are often employed.

Major Products Formed

The major products formed from these reactions include various oxygenated derivatives, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Juniper camphor can be compared with other similar compounds such as:

This compound stands out due to its unique sesquiterpene structure and its specific biological activities, making it a valuable compound in various fields of research and industry.

Biological Activity

Juniper camphor, a significant monoterpene derived from various species of juniper, particularly Juniperus ashei and Juniperus communis, has garnered attention for its diverse biological activities. This article synthesizes findings from recent research to provide a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antioxidant, anti-inflammatory, and potential therapeutic effects.

Chemical Composition

This compound is characterized by a complex chemical profile that includes various terpenes and other phytochemicals. Notably, it contains:

  • Monoterpenes : α-pinene, camphene, and β-myrcene.
  • Sesquiterpenes : δ-amorphene and β-udesmol.
  • Other Compounds : Polysaccharides, fatty acids, and organic acids such as glycolic and malic acid.

These components contribute to its biological properties, making it a subject of interest for pharmacological applications.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Recent studies have shown that extracts containing this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.3
Escherichia coli0.6
Bacillus subtilis0.6

These findings indicate that this compound can be effective in developing natural antimicrobial agents .

2. Antioxidant Activity

The antioxidant potential of this compound has been supported by studies demonstrating its ability to scavenge free radicals. The correlation between the concentration of oxygenated monoterpenes and antioxidant activity was established through multivariate statistical analysis. A specific study indicated that higher percentages of oxygenated monoterpenes corresponded with increased antioxidant activity against DPPH radicals .

3. Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. Comparative studies have shown that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

4. Pharmacokinetics and Herbivore Deterrence

A study on the pharmacokinetics of this compound in goats revealed that high-juniper-consuming (HJC) goats exhibited reduced bioavailability of camphor compared to low-juniper-consuming (LJC) goats. This suggests that HJC goats have physiological mechanisms that mitigate the effects of camphor, which may serve as a natural herbivore deterrent .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of juniper extracts highlighted the superior activity of acetone extracts obtained via ultrasound-assisted maceration against phytopathogens. The research indicated that 1-year-old juniper berries had higher antimicrobial potency than older berries .

Case Study 2: Antioxidant Activity

In another investigation focusing on essential oils from various Juniperus species, the antioxidant activity was measured using DPPH scavenging assays. The results demonstrated a strong correlation between the presence of specific terpenes and their antioxidant capacity .

Properties

IUPAC Name

1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h13,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRABSCAWZINIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCC2(CCCC(C2C1)(C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334584
Record name 1-Naphthalenol, decahydro-1,4a-dimethyl-7-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53840-55-4
Record name 1-Naphthalenol, decahydro-1,4a-dimethyl-7-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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